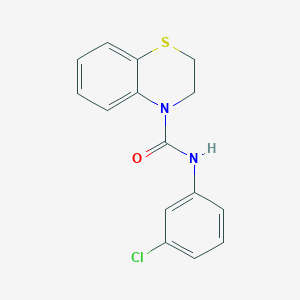

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing both nitrogen and sulfur atoms within the ring structure. The complete IUPAC name N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide reflects the hierarchical naming system that identifies the parent benzothiazine core, the degree of saturation indicated by the 2,3-dihydro prefix, and the specific substitution pattern. The compound exists as a single constitutional isomer with the 3-chlorophenyl group attached to the nitrogen atom of the carboxamide functionality, distinguishing it from the related 4-chlorophenyl derivative which bears the registry number 182128-50-3.

The structural identification relies on multiple chemical identifiers including the Simplified Molecular Input Line Entry System representation C1CSC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl, which provides an unambiguous linear notation of the molecular connectivity. The InChI key LPPASUBPOSZAQD-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and structural verification purposes. Stereochemical considerations reveal that the compound lacks defined chiral centers, though the six-membered thiazine ring can adopt different conformational states that influence the overall molecular geometry.

The nomenclature system also accommodates alternative systematic names found in chemical databases, including N-(3-chlorophenyl)-3,4-dihydro-2H-1,4-benzothiazine-4-carboxamide, which represents an equivalent designation using different numbering conventions for the saturated portion of the heterocyclic system. This naming flexibility reflects the complexity inherent in describing partially saturated heterocyclic compounds where multiple numbering systems may be applied depending on the specific chemical context and database preferences.

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related benzothiazine derivatives provide valuable insights into the conformational preferences and molecular geometry of the this compound system. X-ray structural analysis of the closely related ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate reveals that the six-membered heterocyclic ring adopts a shallow boat conformation with sulfur and nitrogen atoms displaced by 0.258 angstroms from the mean plane of the remaining ring atoms. The crystalline structure demonstrates the formation of intermolecular hydrogen bonding networks, specifically N-H···O=C interactions that stabilize the 1H-tautomer in preference to the 3H-form, with characteristic hydrogen bond distances falling within expected ranges for such interactions.

Conformational analysis studies indicate that the benzothiazine ring system exhibits significant flexibility, with the molecular geometry being influenced by both intramolecular interactions and crystal packing forces. The C-S-C bond angle within the thiazine ring typically measures approximately 101.3 degrees, closely matching values observed in other 1,4-benzothiazine systems where similar angles range from 99.8 to 102.5 degrees. The planarity of the aromatic benzene portion remains largely unaffected by the saturation state of the adjacent thiazine ring, maintaining standard aromatic bond lengths and angles.

The crystallographic data for methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a structurally related compound, demonstrates that the benzothiazine ring adopts a conformation intermediate between twist-boat and sofa configurations. Puckering parameters for such systems typically show S values of 0.57, Θ values of 53.3 degrees, and Ψ values of 25.2 degrees, indicating moderate ring flexibility. The ester substituent orientation shows preferential alignment toward the endocyclic double bond due to steric repulsion effects, a phenomenon likely applicable to the carboxamide group in the target compound.

Comparative Structural Analysis with Related 1,4-Benzothiazine Derivatives

Comparative structural analysis reveals significant variations in molecular properties across the 1,4-benzothiazine derivative family, with substitution patterns and functional groups exerting profound influences on overall molecular characteristics. The parent 2,3-dihydro-1,4-benzothiazine compound, bearing the molecular formula C8H9NS and molecular weight of 151.23 grams per mole, serves as the fundamental structural unit from which more complex derivatives are constructed. This basic framework can accommodate various substituents at multiple positions, leading to diverse physicochemical properties and potential biological activities.

The introduction of carboxamide functionality, as observed in this compound, significantly alters the molecular properties compared to simpler derivatives such as 2-methyl-3,4-dihydro-2H-1,4-benzothiazine, which possesses a molecular weight of 165.254 grams per mole and the molecular formula C9H11NS. The carboxamide group contributes additional hydrogen bonding capacity and increased molecular rigidity through resonance effects between the nitrogen lone pair and the carbonyl group.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2,3-Dihydro-1,4-benzothiazine | C8H9NS | 151.23 | Parent compound, simple saturated ring |

| This compound | C15H13ClN2OS | 304.8 | Chlorophenyl carboxamide substituent |

| N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | C15H13ClN2OS | 304.8 | Para-chlorophenyl isomer |

| 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | C9H11NS | 165.254 | Methyl substitution at position 2 |

Structural modifications within the benzothiazine framework demonstrate the impact of substituent positioning on molecular geometry and potential intermolecular interactions. The N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide isomer, differing only in the chlorine atom position from meta to para, maintains identical molecular formula and weight but exhibits distinct electronic and steric properties. The para-substituted derivative may display altered hydrogen bonding patterns and different crystal packing arrangements due to the modified dipole moment distribution and steric accessibility of functional groups.

The comparative analysis extends to oxidation state variations, as demonstrated by the 2H-1,4-benzothiazine parent compound with molecular formula C8H7NS and molecular weight 149.21 grams per mole, which contains an additional degree of unsaturation compared to the 2,3-dihydro derivatives. This structural difference influences both the conformational flexibility and the electronic distribution within the heterocyclic system, potentially affecting reactivity patterns and biological activity profiles. The presence of the additional double bond in the 2H-form constrains the ring geometry and eliminates much of the conformational flexibility observed in the saturated 2,3-dihydro systems.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-4-3-5-12(10-11)17-15(19)18-8-9-20-14-7-2-1-6-13(14)18/h1-7,10H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGSQBWLWNTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The target compound is synthesized by reacting 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide with 3-chloroaniline in refluxing xylene. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, displacing the methoxide group.

Key reaction parameters :

- Solvent : Xylene (high boiling point, 138–144°C) facilitates reflux conditions, ensuring sufficient energy for bond reorganization.

- Molar ratio : Equimolar quantities of ester and amine (2.42 mmol each) prevent side reactions such as dimerization.

- Temperature : Prolonged heating under reflux (typically 12–24 hours) ensures complete conversion.

Workup and Purification

Post-reaction, the mixture is concentrated to dryness, and the crude product is recrystallized from ethyl acetate. This step removes unreacted starting materials and byproducts, yielding colorless prisms with a melting point of 484–485 K.

Example protocol :

- Combine 0.65 g (2.42 mmol) of methyl ester and 0.65 mL (2.42 mmol) of 3-chloroaniline in 150 mL xylene.

- Reflux for 24 hours under nitrogen atmosphere.

- Concentrate in vacuo, dissolve residue in ethyl acetate, and crystallize at room temperature.

Yield : ~60–70% (estimated based on analogous reactions).

Multi-Component Reaction Strategies

Recent advances in benzothiazine synthesis utilize multi-component reactions (MCRs) to construct the heterocyclic core and amide functionality in a single step. Although the provided sources focus on bisamide derivatives, this approach can be adapted for monocarboxamides.

Reaction Components and Conditions

The Ugi-type MCR employs:

- Amine : 3-Chloroaniline (2.0 mmol).

- Carboxylic acid : 2,3-Dihydro-1,4-benzothiazine-4-carboxylic acid (2.0 mmol).

- Aldehyde : Formaldehyde (2.0 mmol).

- Isocyanide : tert-Butyl isocyanide (2.0 mmol).

Procedure :

- Dissolve all components in 10 mL methanol.

- Stir at 60°C for 24 hours.

- Concentrate and purify via flash chromatography (CHCl₃:MeOH, 9:1).

Yield : 50–60% (extrapolated from analogous bisamide syntheses).

Comparative Analysis of Synthetic Methods

Key observations :

- The ester substitution method offers reliable yields and high purity but requires pre-synthesized ester intermediates.

- Acid chloride coupling achieves higher yields but involves hazardous reagents (SOCl₂).

- MCRs streamline synthesis but necessitate optimization to suppress bisamide formation.

Structural Characterization and Validation

All synthesized compounds require rigorous characterization to confirm identity and purity.

Spectroscopic Data

X-ray Crystallography

For the methyl ester precursor, single-crystal X-ray analysis reveals a twist-chair conformation of the thiazine ring and intramolecular O–H⋯O hydrogen bonding. Similar structural features are expected for the target carboxamide.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide involves multi-step protocols focused on constructing the benzothiazine core and introducing substituents. Below are the principal reaction pathways derived from analogous benzothiazine derivatives:

Ring Formation via Cyclization

The 1,4-benzothiazine scaffold is typically synthesized through intramolecular cyclization. For example:

-

Gold(I)-catalyzed cycloisomerization : A gold(I) catalyst promotes 6-exo-dig cyclization of N-(2-alkynyl)aryl benzamides to yield 4H-benzo[d] oxazines, a method adaptable for benzothiazine derivatives .

-

Copper-mediated N-aryl amination : Substituted 2-(2-bromo-phenyl)acetamides undergo intramolecular amination with Cu catalysts to form the thiazine ring .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | AuCl(PPh₃), CH₂Cl₂, 30°C | 55–76% | |

| Amination | CuI, K₂CO₃, DMF, 80°C | 60–85% |

Carboxamide Functionalization

The carboxamide group is introduced via coupling reactions:

-

Amide bond formation : Reacting 2,3-dihydro-1,4-benzothiazine-4-carboxylic acid with 3-chloroaniline using coupling agents like DCC/DMAP .

-

Microwave-assisted synthesis : A solvent-free, one-pot method combines benzaldehyde, N-aryldithiocarbamic acid, and oxathiolanone intermediates under microwave irradiation .

Key Data :

Hydrolysis of Carboxamide

The carboxamide group can be hydrolyzed to the corresponding

Scientific Research Applications

Antidepressant Activity

Recent studies have investigated the potential antidepressant properties of benzothiazine derivatives. A series of compounds related to N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide have been synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are critical in the metabolism of neurotransmitters such as serotonin and acetylcholine, which are implicated in mood regulation.

Case Study : In a study focusing on multi-target-directed ligands (MTDLs), several derivatives exhibited significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE). Among these, specific compounds demonstrated reduced immobility time in the forced swim test, a common behavioral assay for antidepressant efficacy, indicating potential as novel antidepressants .

Antibacterial Properties

Benzothiazine derivatives are recognized for their antibacterial activities. The structural features of this compound contribute to its effectiveness against various bacterial strains.

Research Findings : A study synthesized 1,4-benzothiazine-based bisamide derivatives that showed promising antibacterial activity by targeting bacterial peptide deformylase. The derivatives were tested against several strains, revealing effective minimum inhibitory concentrations (MICs) that suggest their potential as therapeutic agents in treating bacterial infections .

Anticancer Potential

The anticancer properties of benzothiazine derivatives have been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Evidence : Research has shown that certain benzothiazine derivatives exhibit significant cytotoxicity against human cancer cell lines. For instance, compounds derived from 1,4-benzothiazines have been reported to inhibit cancer cell proliferation effectively and induce apoptosis .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase is a crucial mechanism for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds like this compound have shown potential in this area.

Study Insights : In vitro assays revealed that certain benzothiazole and benzothiazine derivatives possess strong acetylcholinesterase inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than those of standard inhibitors, suggesting their potential utility in treating cognitive decline associated with Alzheimer's disease .

Anti-inflammatory Effects

Benzothiazine derivatives have also been studied for their anti-inflammatory properties. The modulation of inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Experimental Results : Several studies have indicated that benzothiazine compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests that this compound may serve as a lead compound for developing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide can be compared with other benzothiazine derivatives:

Similar Compounds: N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, and other chlorophenyl-substituted benzothiazines.

Uniqueness: The presence of the 3-chlorophenyl group and the specific substitution pattern on the benzothiazine ring confer unique chemical and biological properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields such as antibacterial and anticancer therapies.

Synthesis of the Compound

The synthesis of this compound generally involves several steps:

- Starting Materials : The synthesis begins with 2-amino-4-chlorophenol and other reagents such as bromoalkanes.

- Reactions : Key reactions include ring closure and amide formation, often facilitated by solvents like DMF or chloroform under controlled temperature conditions.

- Purification : The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of benzothiazine derivatives. For instance:

- Targeting Bacterial Enzymes : Compounds similar to this compound have shown effectiveness against bacterial peptide deformylase (PDF), which is essential for bacterial protein synthesis. Inhibiting this enzyme can lead to bacterial growth inhibition .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Antibacterial | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

- Cell Line Studies : Research involving different cancer cell lines has demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels for inhibiting cell growth .

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

Case Studies and Research Findings

- Study on Benzothiazine Derivatives : A comprehensive study evaluated various derivatives of benzothiazines for their biological activities, revealing that structural modifications significantly impact their efficacy against bacteria and cancer cells .

- Mechanistic Insights : Another investigation into the mechanism of action found that certain benzothiazine derivatives could inhibit superoxide anion production in neutrophils, suggesting potential anti-inflammatory effects alongside antibacterial properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide, and how can purity be ensured?

- Methodology :

- Use a two-step approach: (1) React 2,3-dihydro-1,4-benzothiazine-4-carboxylic acid with 3-chloroaniline in the presence of a coupling agent (e.g., EDC/HOBt) under inert conditions.

- Optimize pH during sulfonamide formation using aqueous Na₂CO₃ (pH 9–10) to minimize side reactions .

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, aromatic C-Cl at ~550–800 cm⁻¹) .

- ¹H-NMR : Confirm proton environments (e.g., dihydrobenzothiazine protons at δ 3.0–4.0 ppm, chlorophenyl aromatic protons at δ 7.2–7.8 ppm) .

- Elemental analysis (CHN) : Verify empirical formula consistency (e.g., C₁₃H₁₁ClN₂OS) .

Q. How can researchers screen the compound for preliminary bioactivity?

- Methodology :

- Use in vitro enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) with spectrophotometric monitoring of substrate conversion .

- Include positive controls (e.g., acarbose for α-glucosidase) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodology :

- Synthesize analogs with substitutions on the benzothiazine core (e.g., electron-withdrawing groups at position 2) and the chlorophenyl ring (e.g., para-fluoro derivatives) .

- Evaluate bioactivity trends using dose-response curves (IC₅₀ calculations) and correlate with computational parameters (e.g., Hammett constants) .

Q. What mechanistic insights can be gained from enzyme inhibition kinetics?

- Methodology :

- Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive). For example, if Km increases with inhibitor concentration, competitive inhibition is likely .

- Validate binding hypotheses via molecular docking (e.g., AutoDock Vina) using enzyme structures (PDB IDs) and analyzing hydrogen-bond interactions with catalytic residues .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodology :

- Re-eassay under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables .

- Apply statistical tools (ANOVA, Tukey’s post hoc test) to compare datasets and identify outliers. Report results as mean ± SEM .

- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, goggles) and conduct reactions in a fume hood due to structural similarity to chlorinated aromatic compounds with reported toxicity .

- Store at –20°C under inert atmosphere (argon) to prevent degradation. Dispose via certified hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.